molecular formula C6H9BrN2O B1286117 3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol CAS No. 925180-06-9

3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol

Cat. No. B1286117
CAS RN: 925180-06-9
M. Wt: 205.05 g/mol
InChI Key: YQLRCJHEXNYUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol” is a chemical compound with the molecular formula C6H9BrN2O. Its molecular weight is 205.05 g/mol . The compound is also known by other names such as “4-Bromo-1-(3-hydroxypropyl)pyrazole” and “4-Bromo-1-(3-hydroxypropyl)-1H-pyrazole” among others .


Molecular Structure Analysis

The InChI string of “3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol” is “InChI=1S/C6H9BrN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2” and its InChIKey is "YQLRCJHEXNYUIH-UHFFFAOYSA-N" . The Canonical SMILES string is "C1=C(C=NN1CCCO)Br" .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm³, a boiling point of 318.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a flash point of 146.6±22.3 °C . The compound has 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 3 freely rotating bonds . Its topological polar surface area is 38 Ų .

Scientific Research Applications

Synthesis of Bipyrazoles

This compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry and materials science.

Preparation of Hexacoordinate Complexes

4-Bromo-1-(3-hydroxypropyl)pyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in catalysis and materials science.

Pharmaceutical Research

The compound can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . These could be potential therapeutic agents for various diseases.

Safety and Hazards

The compound is classified as an irritant .

Mechanism of Action

Target of Action

The primary target of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol, also known as 4-Bromo-1-(3-hydroxypropyl)pyrazole, is Liver Alcohol Dehydrogenase (LAD) . LAD is an enzyme that plays a crucial role in the metabolism of alcohols in the liver.

Mode of Action

4-Bromo-1-(3-hydroxypropyl)pyrazole acts as an inhibitor of Liver Alcohol Dehydrogenase . It binds to the active site of the enzyme, preventing the normal substrate from binding, which in turn inhibits the enzyme’s catalytic activity.

Pharmacokinetics

Given its molecular weight of 20506 g/mol , it is likely to have good bioavailability and be able to cross biological membranes.

Action Environment

The action of 4-Bromo-1-(3-hydroxypropyl)pyrazole can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the presence of other substances in the body that can bind to Liver Alcohol Dehydrogenase may affect the efficacy of this compound.

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLRCJHEXNYUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586333
Record name 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol

CAS RN

925180-06-9
Record name 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.